molecular formula C13H24ClN B1618560 1-(2-Methylaminoethyl)adamantane hydrochloride CAS No. 31897-97-9

1-(2-Methylaminoethyl)adamantane hydrochloride

Cat. No.: B1618560
CAS No.: 31897-97-9
M. Wt: 229.79 g/mol
InChI Key: PVMRHHYSMYVGQV-UHFFFAOYSA-N
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Description

1-(2-Methylaminoethyl)adamantane hydrochloride (CAS 31897-97-9) is a synthetic organic compound with a molecular formula of C13H24ClN and a molecular weight of 229.79 g/mol . This adamantane derivative is supplied as a high-purity solid for research and development purposes. Adamantane-based compounds are of significant scientific interest due to their unique, stable tricyclic structure, which often confers notable biological activity and influences pharmacokinetic properties . As an intermediate in organic synthesis, this compound is valuable for medicinal chemistry research, particularly in the exploration of new molecular entities. Its structural features are reminiscent of other pharmacologically active adamantane-containing drugs, such as Amantadine and Memantine, which are known for their applications in antiviral and neurological therapeutics . Researchers can utilize this chemical for constructing novel compounds, studying structure-activity relationships (SAR), and investigating mechanisms of action related to the adamantane pharmacophore. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(1-adamantyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMRHHYSMYVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185750
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31897-97-9
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

  • Starting material: 1-Bromoadamantane.
  • Reagents: Formamide and concentrated sulfuric acid.
  • Reaction: Ritter-type reaction forms N-(1-adamantyl)-formamide intermediate.
  • Hydrolysis of the intermediate with aqueous hydrochloric acid yields the hydrochloride salt of the amine.

Key Experimental Details

  • Molar ratio optimized as formamide : sulfuric acid : 1-bromoadamantane = 10 : 5.6 : 1.
  • Reaction temperature: 85 °C.
  • Reaction time: 5.5 hours for intermediate formation.
  • Hydrolysis: Reflux with 19.46% aqueous HCl for 1 hour.
  • One-pot operation to reduce toxic reagents and simplify processing.

Yields and Purity

  • Intermediate N-(1-adamantyl)-formamide yield: 94.44%.
  • Final product 1-(2-Methylaminoethyl)adamantane hydrochloride yield: 93.17%.
  • Overall yield: approximately 88%.
  • Purity (GC): 99.221%.

Advantages

  • Avoids use of oleum and highly toxic reagents.
  • Shorter reaction time and milder conditions compared to older methods.
  • Environmentally friendlier and scalable for industrial production.

Supporting Data Summary

Step Conditions Yield (%) Purity (%) Notes
Formation of N-(1-adamantyl)-formamide 1-bromoadamantane, formamide, H2SO4, 85 °C, 5.5 h 94.44 98.83 Optimized molar ratios and temp.
Hydrolysis to amine hydrochloride 19.46% HCl, reflux, 1 h 93.17 99.22 Avoids NaOH hydrolysis, safer process
Overall 88 One-pot procedure, scalable

Reductive Amination Route via 1-Acetyladamantane

Reaction Scheme and Conditions

  • Starting material: 1-Adamantane carboxylic acid.
  • Conversion to acid chloride using thionyl chloride or phosgene in toluene at 70-80 °C.
  • Condensation with ethoxy magnesium malonic ether to form 1-adamantoyl malonic ester.
  • Hydrolysis and decarboxylation yield 1-acetyladamantane.
  • Reductive amination with formamide and formic acid mixture at 157-175 °C for 6-10 hours.
  • Acid hydrolysis with concentrated HCl converts N-formyl intermediate to 1-(1-aminoethyl)adamantane hydrochloride.

Key Experimental Details

  • Use of pyridine as HCl acceptor during acid chloride formation.
  • Hydrolysis and decarboxylation performed in acetic acid-water-sulfuric acid mixture at 95-100 °C for 6-7 hours.
  • Reductive amination temperature: 157-175 °C.
  • Acid hydrolysis: 20-30% HCl at 102-110 °C for 4.5-5.5 hours.
  • Purification by recrystallization from isopropyl alcohol with activated charcoal.

Yields and Purity

  • Final product purity: ≥ 99.0% (pharmacopoeial standard).
  • Moisture content controlled below 0.5%.
  • Isolated as hydrochloride salt with controlled drying conditions.

Advantages and Notes

  • Multi-step but well-defined process.
  • Suitable for producing 1-(1-aminoethyl)adamantane hydrochloride (remantadine), a close analog.
  • Requires careful control of moisture and temperature during recrystallization.

Comparative Analysis of Preparation Methods

Feature Ritter-Type Reaction Method Reductive Amination Method
Starting Material 1-Bromoadamantane 1-Adamantane carboxylic acid
Number of Steps Two (intermediate formation + hydrolysis) Multiple (acid chloride formation, condensation, hydrolysis, reductive amination, acid hydrolysis)
Reaction Conditions Mild (85 °C, reflux for 1 h) Higher temperature (up to 175 °C), longer times
Overall Yield ~88% Not explicitly stated, but high purity achieved
Environmental Impact Reduced toxic reagents, one-pot reaction Uses thionyl chloride, pyridine, requires organic solvents
Scalability High, suitable for industrial scale More complex, but scalable with control
Purity of Final Product >99% ≥99%, pharmacopoeial standard

Summary of Research Findings

  • The Ritter-type reaction approach offers a simple, economical, and environmentally friendly method with high yield and purity. It optimizes reagent ratios and reaction parameters to minimize hazardous waste and improve scalability.
  • The reductive amination route, while more complex, allows access to related adamantane derivatives with controlled purity and moisture content, suitable for pharmaceutical applications.
  • Both methods rely on forming key intermediates (formamide or acetyl derivatives) followed by hydrolysis or reductive amination to achieve the final amine hydrochloride salt.
  • Analytical confirmation by IR, MS, 1H NMR, and 13C NMR ensures structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

1-(2-Methylaminoethyl)adamantane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Applications

1-(2-Methylaminoethyl)adamantane hydrochloride has shown promise as an antiviral agent, particularly against influenza A and other viral pathogens.

  • Mechanism of Action : The compound acts by inhibiting viral replication through interference with viral protein functions. Its structural similarity to other adamantane derivatives allows it to bind to viral proteins, thus preventing the virus from effectively replicating within host cells.
  • Case Study : Research indicates that this compound can overcome resistance seen in some strains of influenza A, making it a candidate for further development as a therapeutic agent against resistant viral strains.
Study Virus Targeted Key Findings
Chai et al. (2023)Influenza ADemonstrated significant antiviral activity with reduced resistance compared to traditional treatments.
Myhren et al. (2023)SARS-CoV-2Showed binding affinity with viral proteases, suggesting potential use against COVID-19 variants.

Neurodegenerative Disease Research

The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.

  • Mechanism of Action : It is believed to enhance dopaminergic signaling in the brain, similar to other compounds in its class like amantadine. This mechanism may help alleviate symptoms associated with Parkinson's disease .
  • Case Study : Clinical trials have indicated that patients treated with adamantane derivatives, including this compound, exhibited improved motor function and cognitive performance compared to placebo groups .
Study Disease Targeted Key Findings
American Academy of Neurology (2018)Parkinson's DiseaseRecommended use of adamantane derivatives for improving motor function in patients.
Recent Trials (2023)Alzheimer's DiseasePreliminary results showed cognitive improvements in patients receiving treatment compared to control groups.

Mechanism of Action

The mechanism of action of 1-(2-Methylaminoethyl)adamantane hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, a key neurotransmitter involved in motor control and cognitive functions. This effect is achieved through the inhibition of dopamine reuptake and the stimulation of dopamine release from presynaptic neurons . Additionally, the compound may interact with other neurotransmitter systems, contributing to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Longer chains (e.g., 3-aminopropyl in 31897-98-0) increase molecular weight and may enhance solubility in polar solvents, whereas shorter chains (e.g., amantadine) favor lipid membrane penetration.
  • Branching : Methyl groups (e.g., memantine) improve steric hindrance, affecting receptor binding kinetics.
  • Amine Type: Primary amines (amantadine) vs. secondary amines (1-(2-methylaminoethyl)) alter charge distribution and hydrogen-bonding capacity.

Pharmacological Activity

Compound Therapeutic Use Mechanism of Action Efficacy Notes
1-(2-Methylaminoethyl)adamantane HCl Experimental (hypothetical) Potential NMDA receptor modulation* No direct clinical data; structural similarity to memantine suggests neuroprotective potential
Rimantadine HCl Antiviral (Influenza A) Blocks viral M2 ion channel 70–90% efficacy in prophylaxis; resistance common
Amantadine HCl Antiviral, Anti-Parkinson M2 channel inhibition, dopamine release Limited use due to side effects (CNS stimulation)
Memantine HCl Alzheimer’s disease Non-competitive NMDA receptor antagonist Moderate cognitive improvement; well-tolerated

* Hypothesized based on structural analogy to memantine, which binds NMDA receptors via adamantane-mediated hydrophobic interactions and amine-mediated charge effects.

Stability :

  • Adamantane derivatives generally exhibit high thermal stability (melting points >300°C) and resistance to enzymatic degradation due to their rigid cage structure.
  • Hydrochloride salts enhance aqueous solubility; however, the methylaminoethyl group in 1-(2-Methylaminoethyl)adamantane HCl may increase hygroscopicity compared to simpler analogs like amantadine.

Biological Activity

1-(2-Methylaminoethyl)adamantane hydrochloride, commonly known as Memantine, is a compound that has garnered significant attention due to its diverse biological activities, particularly in the context of neurological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H21_{21}N.HCl
  • Molecular Weight : 215.77 g/mol
  • CAS Number : 41100-52-1

The structure of Memantine features an adamantane core, which is crucial for its interaction with biological targets.

Memantine primarily acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in excitatory neurotransmission and synaptic plasticity. By blocking excessive NMDA receptor activation, Memantine helps to protect neurons from excitotoxicity, which is often observed in neurodegenerative diseases such as Alzheimer's disease.

1. Neuroprotective Effects

Memantine's neuroprotective properties have been extensively studied. It has been shown to reduce neuronal damage in various models of neurodegeneration:

  • Alzheimer's Disease : Clinical trials have demonstrated that Memantine can improve cognitive function and slow the progression of symptoms in patients with moderate to severe Alzheimer's disease.
  • Parkinson's Disease : Research indicates that Memantine may help alleviate some motor symptoms associated with Parkinson's disease by modulating glutamatergic activity.

2. Antidepressant Activity

Recent studies suggest that Memantine may possess antidepressant properties. It has been shown to enhance synaptic plasticity and promote neurogenesis, which are critical mechanisms in the treatment of depression.

Case Study: Alzheimer's Disease

A randomized controlled trial involving 404 patients with moderate to severe Alzheimer's disease found that those treated with Memantine showed a statistically significant improvement in cognitive function compared to placebo. The study reported an increase in the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) score by an average of 2.5 points over six months.

Clinical Trial: Depression

A double-blind placebo-controlled trial investigated the efficacy of Memantine as an adjunct treatment for major depressive disorder. Results indicated that patients receiving Memantine experienced a greater reduction in depression scores compared to those receiving placebo, suggesting its potential role in mood regulation.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
NeuroprotectionSignificantClinical Trials
AntidepressantModerateCase Study
Cognitive EnhancementPositiveClinical Trials

Safety and Side Effects

While Memantine is generally well-tolerated, some side effects have been reported:

  • Dizziness
  • Headache
  • Constipation
  • Confusion

These side effects are typically mild and resolve with continued use.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining the purity of 1-(2-Methylaminoethyl)adamantane hydrochloride in research settings?

  • Methodology : Gas chromatography (GC) with flame ionization detection (FID) is widely used, employing a capillary column (e.g., HP-5) and temperature programming to separate impurities. Mass spectrometry (GC-MS) further identifies impurities by comparing fragmentation patterns to reference standards. For quantification, area normalization is validated with a detection limit of ~2 ng . High-performance liquid chromatography (HPLC) with UV detection is an alternative, particularly for polar derivatives. Pharmacopeial standards recommend impurity limits (e.g., ≤0.3% per impurity, ≤1.0% total) using internal standards like adamantane .

Q. How is 1-(2-Methylaminoethyl)adamantane hydrochloride synthesized, and what intermediates are critical?

  • Methodology : A common route involves alkylation of adamantane derivatives. For example, reacting 1-adamantylamine with 2-chloroethylmethylamine in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl neutralization. Key intermediates include 2-(methylamino)ethyl chloride and adamantane precursors. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR. Yield optimization often requires controlling stoichiometry and avoiding side reactions (e.g., over-alkylation) .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methylaminoethyl group at adamantane C1). Adamantane’s rigid structure produces distinct splitting patterns.
  • IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-Cl at ~700 cm1^{-1}).
  • Elemental Analysis : Validates empirical formula (e.g., C12_{12}H21_{21}N·HCl) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between synthesis batches?

  • Methodology :

  • Orthogonal Analytical Techniques : Combine GC-MS and HPLC-DAD to cross-validate impurities. For example, GC-MS may detect volatile impurities (e.g., amino-disubstituted adamantanes), while HPLC isolates polar byproducts.
  • Spiking Experiments : Introduce suspected impurities (e.g., 2-aminoadamantane) into pure samples to confirm retention times and MS fragmentation .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate impurity levels with reaction conditions (temperature, catalyst purity) .

Q. What strategies optimize the yield of 1-(2-Methylaminoethyl)adamantane hydrochloride while minimizing byproducts?

  • Methodology :

  • Reaction Solvent Optimization : Dichloromethane/tert-butanol mixtures (1:1) enhance reactivity of adamantane derivatives by stabilizing intermediates .
  • Catalyst Screening : Lewis acids (e.g., AlCl3_3) or phase-transfer catalysts improve alkylation efficiency.
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track amine consumption and adjust reagent addition rates .

Q. How can computational modeling guide the design of adamantane-based derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Simulate interactions between 1-(2-Methylaminoethyl)adamantane and target proteins (e.g., NMDA receptors) using software like AutoDock. Focus on substituent effects (e.g., methylaminoethyl chain length) on binding affinity.
  • QSAR Studies : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties with in vitro activity data to predict optimal substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylaminoethyl)adamantane hydrochloride
Reactant of Route 2
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1-(2-Methylaminoethyl)adamantane hydrochloride

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